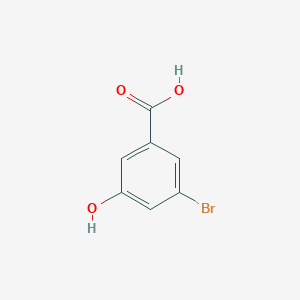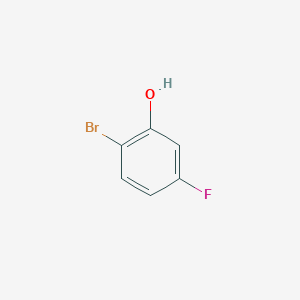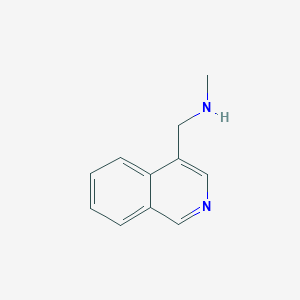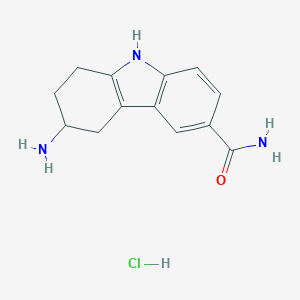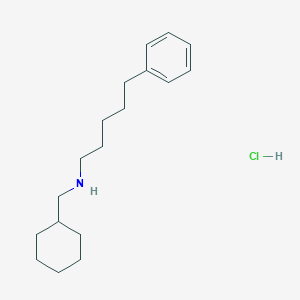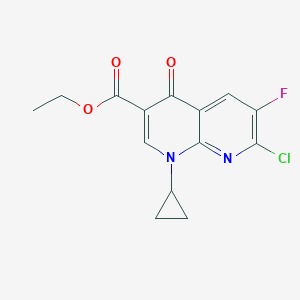
7-クロロ-1-シクロプロピル-6-フルオロ-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボン酸エチル
概要
説明
“Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate” is a chemical compound with the molecular formula C14H12ClFN2O3 . It is also known by other names such as “Ethyl 1-Cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate” and “7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester” among others .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods mentioned in the literature involves masking of the C2,3 double bond through reduction, followed by regioselective deprotonation of the C5 position and methylation. Then, the C2,3 double bond is regenerated via selenation, oxidation, and syn-elimination .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a cyclopropyl group, a fluorine atom, a chlorine atom, and an ethyl ester group. The InChI string for this compound is "InChI=1S/C14H12ClFN2O3/c1-2-21-14(20)9-6-18(7-3-4-7)13-8(11(9)19)5-10(16)12(15)17-13/h5-7H,2-4H2,1H3" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.71 g/mol . It has a computed XLogP3 value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has four rotatable bonds . Its exact mass and monoisotopic mass are both 309.0567991 g/mol . Its topological polar surface area is 46.6 Ų .科学的研究の応用
抗菌薬合成
この化合物は、フッ素化キノロン系抗菌薬の合成における中間体です . 特に、広範囲の細菌感染症に効果的なシプロフロキサシン塩酸塩の製造に使用されています。
有機合成中間体
この化合物は、さらなる化学変換を受けることができる反応性官能基を持っているため、さまざまな有機化合物を合成するための重要な中間体として役立ちます .
医薬品研究
医薬品研究では、この化合物は、強力なキノロン系抗生物質であるゲミフロキサシンの前駆体として、新しい医薬品の開発のために研究されています .
化学教育
その複雑な構造と反応性から、この化合物は、高度な有機合成技術と反応機構を教えるための教育現場でも使用されています。
各用途は、7-クロロ-1-シクロプロピル-6-フルオロ-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボン酸エチルのユニークな化学構造を利用しています。この構造には、ナフチリジンコア、シクロプロピル基、カルボン酸エステルやハロゲン原子など、いくつかの反応性部位が含まれています。これらの特徴により、この化合物は、科学研究と産業用途において汎用性の高いものとなっています。 この化合物は、酸性条件下でのエステル化などのさまざまな化学反応に参加することができ、さまざまな分野でその用途をさらに広げています .
作用機序
Target of Action
The primary target of this compound is currently unknown. It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research .
Mode of Action
Based on its structural similarity to other fluoroquinolones, it may interact with bacterial dna gyrase, inhibiting dna replication and transcription .
Biochemical Pathways
The compound may affect the DNA replication pathway in bacteria, leading to cell death. The downstream effects of this interaction can include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is likely to be bactericidal, leading to the death of bacterial cells. This can result in the resolution of bacterial infections .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy .
特性
IUPAC Name |
ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3/c1-2-21-14(20)9-6-18(7-3-4-7)13-8(11(9)19)5-10(16)12(15)17-13/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCZOVMOKFTUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)Cl)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471143 | |
| Record name | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96568-07-9 | |
| Record name | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


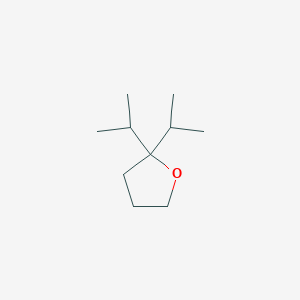


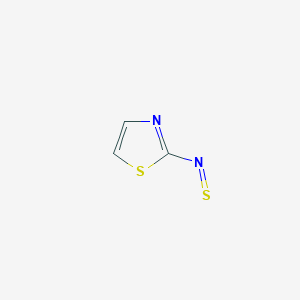
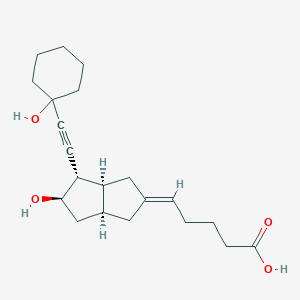
![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)
